molecular formula C8H6Br2O2 B12533511 3,4-Dibromo-5-methyl-8-oxabicyclo[3.2.1]octa-3,6-dien-2-one CAS No. 657389-15-6

3,4-Dibromo-5-methyl-8-oxabicyclo[3.2.1]octa-3,6-dien-2-one

Cat. No.: B12533511
CAS No.: 657389-15-6
M. Wt: 293.94 g/mol
InChI Key: DJIGFGZBJRACBR-UHFFFAOYSA-N
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Description

3,4-Dibromo-5-methyl-8-oxabicyclo[3.2.1]octa-3,6-dien-2-one is a chemical compound with the molecular formula C8H6Br2O2. This compound is characterized by its unique bicyclic structure, which includes two bromine atoms, a methyl group, and an oxabicyclo ring system. It is often used in various chemical reactions and has applications in scientific research and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Dibromo-5-methyl-8-oxabicyclo[3.2.1]octa-3,6-dien-2-one can be achieved through several methods. One efficient method involves the regio- and stereoselective addition of phenylselenyl chloride to an enone, followed by alpha-ketone bromination and treatment with a base . This method ensures the selective formation of the desired compound.

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of gold-catalyzed tandem reactions. These reactions include 1,3-acyloxy migration and Ferrier rearrangement of glycal-derived enynes bearing propargylic carboxylates . This method is favored for its efficiency and ability to produce enantiomerically pure compounds.

Chemical Reactions Analysis

Types of Reactions

3,4-Dibromo-5-methyl-8-oxabicyclo[3.2.1]octa-3,6-dien-2-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert the compound into less oxidized forms.

    Substitution: The bromine atoms in the compound can be substituted with other groups using appropriate reagents.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of oxabicyclo derivatives, while substitution reactions can produce various substituted bicyclic compounds .

Scientific Research Applications

3,4-Dibromo-5-methyl-8-oxabicyclo[3.2.1]octa-3,6-dien-2-one has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound’s derivatives have been studied for their potential biological activities.

    Medicine: Research has explored its potential use in developing new pharmaceuticals.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 3,4-Dibromo-5-methyl-8-oxabicyclo[3.2.1]octa-3,6-dien-2-one exerts its effects involves its interaction with molecular targets and pathways. The compound’s unique structure allows it to participate in various chemical reactions, influencing biological pathways and molecular targets. The exact mechanism can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,4-Dibromo-5-methyl-8-oxabicyclo[3.2.1]octa-3,6-dien-2-one is unique due to the presence of two bromine atoms and a methyl group, which influence its reactivity and applications. Its specific structure allows for selective reactions and the formation of unique products .

Properties

CAS No.

657389-15-6

Molecular Formula

C8H6Br2O2

Molecular Weight

293.94 g/mol

IUPAC Name

3,4-dibromo-5-methyl-8-oxabicyclo[3.2.1]octa-3,6-dien-2-one

InChI

InChI=1S/C8H6Br2O2/c1-8-3-2-4(12-8)6(11)5(9)7(8)10/h2-4H,1H3

InChI Key

DJIGFGZBJRACBR-UHFFFAOYSA-N

Canonical SMILES

CC12C=CC(O1)C(=O)C(=C2Br)Br

Origin of Product

United States

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